4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Übersicht

Beschreibung

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a pharmaceutical compound known for its selective inhibition of key enzymes and pathways implicated in disease development. This compound is significant in biomedical research and pharmaceutical development due to its unique structure and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside typically involves multiple steps, including the protection of hydroxyl groups, selective acylation, and glycosylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high standards of quality and safety. The production process involves large-scale synthesis with stringent control over reaction conditions and purification steps to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the methoxyphenyl group

Biologische Aktivität

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-β-D-galactopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This compound is part of a larger family of phenolic glycosides that have been studied for various therapeutic effects, including antioxidant, anticancer, and anti-inflammatory properties. The structural characteristics of this compound suggest it may exhibit significant biological activities, which are explored in detail below.

Chemical Structure and Properties

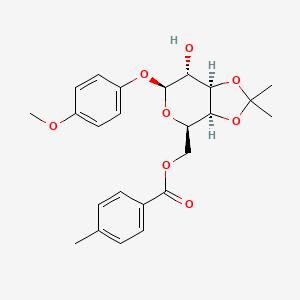

The compound can be described by the following structural formula:

This structure includes a methoxyphenyl group, an isopropylidene moiety, and a galactopyranoside unit, which collectively contribute to its biological properties.

Antioxidant Activity

Research indicates that derivatives of compounds similar to 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-β-D-galactopyranoside exhibit potent antioxidant activity. For instance, related compounds have shown significant radical scavenging abilities in assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) test. This suggests that the compound may help mitigate oxidative stress by neutralizing free radicals .

Anticancer Activity

Studies have demonstrated that compounds within the same class as 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-β-D-galactopyranoside possess anticancer properties. For example, related phenolic compounds have been tested against various cancer cell lines, including human glioblastoma (U-87) and breast cancer (MDA-MB-231). Results indicated that these compounds exhibited cytotoxic effects, with some showing higher efficacy against glioblastoma cells compared to breast cancer cells .

Inhibition of Calcium Ion Influx

The compound has also been identified as an inhibitor of calcium ion influx. This property is crucial as calcium ions play a significant role in various cellular processes, including muscle contraction and neurotransmitter release. By inhibiting calcium influx, the compound may influence several physiological responses and could be explored for therapeutic applications in conditions where calcium signaling is dysregulated .

Study on Antioxidant and Anticancer Activity

A study focused on a series of novel derivatives similar to 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-β-D-galactopyranoside highlighted their antioxidant and anticancer activities. The derivatives were subjected to MTT assays against U-87 and MDA-MB-231 cell lines. The findings revealed that certain derivatives had cytotoxicity levels significantly higher than those of traditional antioxidants like ascorbic acid .

In Vivo Studies

In vivo studies are necessary to further validate the biological activities observed in vitro. Research involving animal models could provide insights into the pharmacokinetics and therapeutic efficacy of this compound in real biological systems.

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Formulation:

This compound is pivotal in the synthesis of new drug formulations. Its structure allows for the creation of glycoside derivatives that enhance the bioavailability of drugs, improving their therapeutic efficacy. Research has shown that glycosides can facilitate better targeting of drugs to specific sites in the body, which is crucial for maximizing treatment effectiveness while minimizing side effects .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside exhibited improved solubility and stability compared to their non-glycosylated counterparts. This enhancement was attributed to the compound's ability to form stable complexes with water molecules, facilitating better absorption in biological systems.

Biochemical Research

Exploration of Carbohydrate Chemistry:

In biochemical research, this compound is utilized to investigate carbohydrate chemistry and enzyme interactions. It aids researchers in understanding the mechanisms of glycosylation , which is vital for various biological processes including cell signaling and immune response .

Research Findings:

Recent experiments have shown that this compound can significantly influence enzyme activity related to carbohydrate metabolism. For instance, studies have demonstrated its potential to modulate the activity of glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids.

Food Industry

Enhancement of Flavor Profiles:

In food science, this compound is applied as a flavor enhancer and stabilizer. Its sweetening properties make it an attractive alternative to synthetic sweeteners, appealing to health-conscious consumers seeking natural additives .

Application Example:

A study conducted on beverage formulations found that incorporating this compound improved both the sweetness intensity and the overall flavor profile without compromising stability over time. This application highlights its potential for use in products aimed at enhancing consumer experience.

Cosmetic Formulations

Stabilizing Agent in Skincare Products:

The compound's unique properties make it suitable for incorporation into cosmetic formulations. It serves as a stabilizing agent that enhances the delivery of active ingredients in skincare products, thereby improving their efficacy .

Market Insights:

Research indicates that products containing this compound have shown better performance in terms of moisture retention and skin barrier enhancement compared to those without it. This has led to increased interest from cosmetic manufacturers looking for innovative ingredients that provide tangible benefits.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug formulation and delivery systems | Enhanced bioavailability and targeting |

| Biochemical Research | Carbohydrate chemistry studies | Insights into glycosylation mechanisms |

| Food Industry | Flavor enhancement and stability | Natural sweetening alternative |

| Cosmetic Formulations | Stabilizing agent for active ingredients | Improved product efficacy and consumer satisfaction |

Eigenschaften

IUPAC Name |

[(3aS,4R,6S,7R,7aR)-7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O8/c1-14-5-7-15(8-6-14)22(26)28-13-18-20-21(32-24(2,3)31-20)19(25)23(30-18)29-17-11-9-16(27-4)10-12-17/h5-12,18-21,23,25H,13H2,1-4H3/t18-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYAFYRMODYSLP-ZFVIQDPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)O)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]3[C@@H]([C@H]([C@@H](O2)OC4=CC=C(C=C4)OC)O)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.